![molecular formula C19H31N3O2Si B1325018 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide CAS No. 944937-28-4](/img/structure/B1325018.png)
1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide” is a chemical compound with the empirical formula C19H31N3O2Si . It has a molecular weight of 361.55 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide”, involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine ring with a triisopropylsilanyl group attached to it . The carboxylic acid methoxy-methyl-amide group is also attached to the pyrrolo[2,3-b]pyridine ring .
Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string is CON(C)C(=O)c1cnc2n(ccc2c1)SiC)(C(C)C)C(C)C . The InChI string is 1S/C19H31N3O2Si/c1-13(2)25(14(3)4,15(5)6)22-10-9-16-11-17(12-20-18(16)22)19(23)21(7)24-8/h9-15H,1-8H3 .
Scientific Research Applications
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the construction of complex molecules. Its triisopropylsilyl (TIPS) group serves as a protective group for nitrogen, allowing for selective reactions at other sites of the molecule . After the desired transformations, the TIPS group can be removed under mild conditions, revealing the functional nitrogen for further reactions.
Medicinal Chemistry
In medicinal chemistry, this compound is used to synthesize small molecules that can interact with biological targets. Its core structure is found in various bioactive compounds, making it a starting point for the development of new drugs . The TIPS group ensures stability during the synthesis process until the final deprotection step.
Material Science
The compound’s robust framework is utilized in material science for the development of organic electronic materials. Its rigid structure can contribute to the thermal stability and electronic properties of materials, which are essential for devices like organic light-emitting diodes (OLEDs) and solar cells .
Catalysis
Catalysts derived from this compound can be used in a range of chemical reactions. The pyrrolopyridine moiety can coordinate to metals, forming complexes that catalyze transformations such as cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound are explored for their potential as pesticides or herbicides. The pyrrolopyridine scaffold can be modified to interact with specific enzymes or receptors in pests, leading to the development of new agrochemicals .
Analytical Chemistry
As an analytical standard, this compound helps in the quantification and identification of related substances in complex mixtures. Its well-defined structure and stability under analytical conditions make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .
Neuroscience Research
Researchers use this compound in neuroscience to study neuroreceptors and signal transduction pathways. Its ability to cross the blood-brain barrier, due to the lipophilicity imparted by the TIPS group, makes it a candidate for the design of central nervous system (CNS) drugs .
Chemical Education
Lastly, this compound is used in chemical education to demonstrate principles of organic chemistry, such as nucleophilic substitution reactions, protection and deprotection strategies, and the synthesis of heterocyclic compounds. It serves as a practical example that helps students understand the complexity and beauty of organic synthesis .
Mechanism of Action
The compound is a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been developed as novel immunomodulators targeting JAK3 . JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators . The inhibition of JAK3 can have effects on the immune system, making these compounds potentially useful in treating immune diseases such as organ transplantation .
Safety and Hazards
properties
IUPAC Name |
N-methoxy-N-methyl-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2Si/c1-13(2)25(14(3)4,15(5)6)22-10-9-16-11-17(12-20-18(16)22)19(23)21(7)24-8/h9-15H,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXUZOJXPBBCPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640143 |
Source


|
| Record name | N-Methoxy-N-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide | |
CAS RN |
944937-28-4 |
Source


|
| Record name | N-Methoxy-N-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


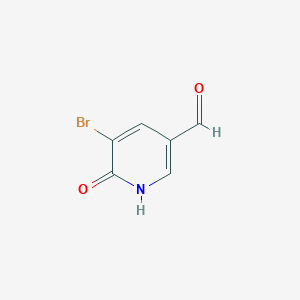
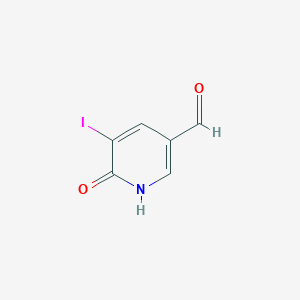

![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)
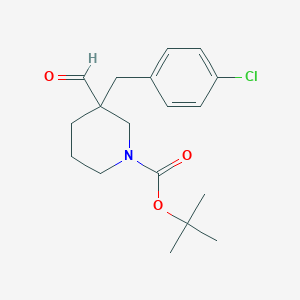
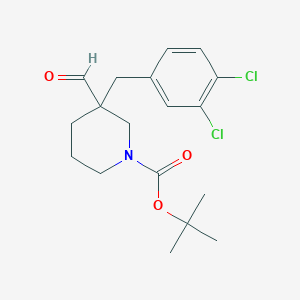
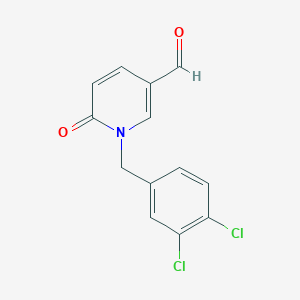
![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)
![1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324954.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324955.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)
![2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol](/img/structure/B1324957.png)
![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)